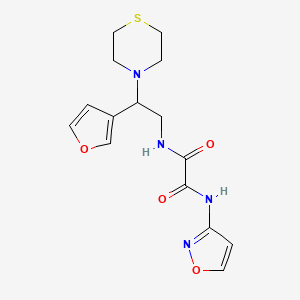
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(isoxazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(isoxazol-3-yl)oxalamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in the treatment of obesity and related metabolic disorders.
Scientific Research Applications
Synthesis and Structural Studies
Furan derivatives are synthesized for their unique properties and applications in materials science and pharmaceutical research. For example, Sun et al. (2021) synthesized a furan-2-ylmethyl compound, demonstrating the molecule's structure through NMR, FT-IR spectroscopy, MS, and X-ray diffraction. This kind of structural study is crucial for understanding the properties and potential uses of complex molecules like N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(isoxazol-3-yl)oxalamide (Hong Sun et al., 2021).
Medicinal Chemistry and Drug Development
The application of furan and isoxazole derivatives in medicinal chemistry is notable. Mancini et al. (2021) reviewed the use of furazan-containing molecules in drug development, highlighting their pharmacology and biological activity. Such compounds have been explored for various therapeutic effects, which could suggest potential medical or pharmaceutical research applications for this compound (Ross S. Mancini et al., 2021).
Chemical and Biological Properties
Oxadiazole derivatives, closely related to isoxazoles, are known for their broad chemical and biological properties. Siwach and Verma (2020) discussed the therapeutic potential of compounds containing oxadiazole or furadiazole, emphasizing their antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. This research suggests that similar compounds like this compound could have varied and significant applications in pharmaceuticals and therapeutic treatments (Ankit Siwach & P. Verma, 2020).
Advanced Materials and Sensing Applications
The luminescent properties of certain furan derivatives have been utilized in the development of advanced materials for detecting toxic ions. Singha et al. (2019) described the synthesis of a terbium-doped yttrium-based metal-organic framework using furan-2,5-dicarboxylic acid, highlighting its application in the detection of toxic anions in water. This indicates the potential of furan and isoxazole derivatives in creating sensitive and selective sensors for environmental monitoring (D. K. Singha et al., 2019).
properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c20-14(15(21)17-13-2-6-23-18-13)16-9-12(11-1-5-22-10-11)19-3-7-24-8-4-19/h1-2,5-6,10,12H,3-4,7-9H2,(H,16,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFCPCIBMVFDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C(=O)NC2=NOC=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2468883.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2468887.png)
![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2468888.png)
![3-isopentyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2468891.png)
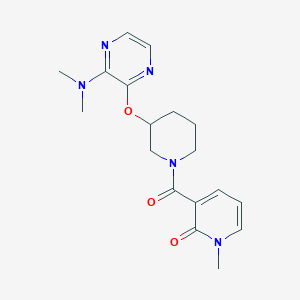
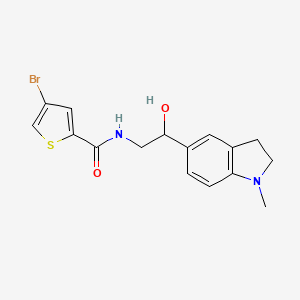

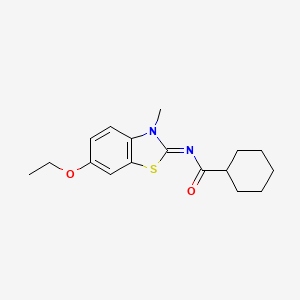
![1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylindole-3-carbohydrazide](/img/structure/B2468899.png)
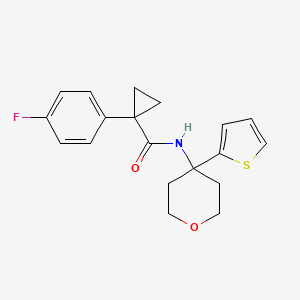
![N-cyclopentyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2468901.png)
![3-[3-[(3-Chloro-5-cyanopyridin-2-yl)-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2468902.png)
